molecular formula C6H15NO3 B13435803 Triethanolamine-d12

Triethanolamine-d12

Cat. No.: B13435803
M. Wt: 161.26 g/mol
InChI Key: GSEJCLTVZPLZKY-LBTWDOQPSA-N
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Description

Triethanolamine-d12 is a deuterated form of triethanolamine, an organic compound with the chemical formula C6H3D12NO3. It is a stable isotope-labeled compound, often used in scientific research for tracing and analytical purposes. Triethanolamine itself is a colorless, viscous liquid that serves as both a tertiary amine and a triol, meaning it has three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine-d12 is synthesized through the reaction of ethylene oxide with deuterated ammonia (ND3). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

    Reacting ethylene oxide with deuterated ammonia: This step forms a mixture of ethanolamine-d4, diethanolamine-d8, and this compound.

    Separation and purification: The mixture is then separated using distillation or other purification techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of deuterated ammonia ensures the incorporation of deuterium atoms, making the compound suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine-d12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can produce various substituted amines.

Scientific Research Applications

Triethanolamine-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Used in the formulation of detergents and emulsifiers.

Mechanism of Action

Triethanolamine-d12 exerts its effects primarily through its ability to act as a surfactant and pH adjuster. As an amine, it can accept hydrogen ions, forming hydroxide ions and a conjugate acid. This property allows it to raise the pH of solutions. As a surfactant, it lowers the interfacial tension in mixtures, preventing separation of emulsions.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine-d4: A deuterated form of ethanolamine.

    Diethanolamine-d8: A deuterated form of diethanolamine.

    Triethanolamine: The non-deuterated form of triethanolamine.

Uniqueness

Triethanolamine-d12 is unique due to its complete deuteration, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its stable isotope labeling allows for precise tracing in various scientific studies, distinguishing it from its non-deuterated counterparts.

Properties

Molecular Formula

C6H15NO3

Molecular Weight

161.26 g/mol

IUPAC Name

2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

GSEJCLTVZPLZKY-LBTWDOQPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

C(CO)N(CCO)CCO

Origin of Product

United States

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